molecular formula C19H21F3N2O B5487839 1-[(6-methyl-2-pyridinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol

1-[(6-methyl-2-pyridinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol

Katalognummer: B5487839
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: MSSUHMQLEGNQHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(6-methyl-2-pyridinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MPTP, and it has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.

Wirkmechanismus

MPTP is converted to a toxic metabolite, MPP+, by the enzyme monoamine oxidase B in the brain. MPP+ is taken up by dopaminergic neurons and causes mitochondrial dysfunction, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
MPTP has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome in animal models. It has also been shown to affect other neurotransmitter systems, including the noradrenergic and serotonergic systems. Additionally, MPTP has been shown to have effects on the immune system, leading to the activation of microglia and the release of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using MPTP in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra, allowing for the study of Parkinson's disease pathophysiology. However, there are limitations to its use, including the fact that it only produces a Parkinson's-like syndrome and not the full range of symptoms seen in human patients. Additionally, MPTP has a short half-life and must be administered repeatedly to produce a sustained effect.

Zukünftige Richtungen

There are a variety of future directions for research involving MPTP, including the development of new animal models for Parkinson's disease that more accurately reflect the human condition. Additionally, there is ongoing research into the use of MPTP as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease. Finally, there is interest in developing new compounds that are similar to MPTP but have improved selectivity and longer half-lives, making them more useful for scientific research.

Synthesemethoden

The synthesis of MPTP can be achieved through a variety of methods, including the reaction of 6-methyl-2-pyridinemethanol with 3-(trifluoromethyl)benzaldehyde, followed by reduction with sodium borohydride. Other methods involve the use of palladium-catalyzed coupling reactions or the use of Grignard reagents.

Wissenschaftliche Forschungsanwendungen

MPTP has a variety of potential applications in scientific research, including its use as a tool for studying the dopamine system in the brain. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome in animal models. This has been used to study the pathophysiology of Parkinson's disease and to test potential treatments for the disorder.

Eigenschaften

IUPAC Name

1-[(6-methylpyridin-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O/c1-14-4-2-7-17(23-14)13-24-10-8-18(25,9-11-24)15-5-3-6-16(12-15)19(20,21)22/h2-7,12,25H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSUHMQLEGNQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.